

(S)-TNG260: Transcriptional Reprogramming of Tumor Cells - A Technical Guide

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Compound of Interest

Compound Name: (S)-TNG260

Cat. No.: B10861499

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Executive Summary

(S)-TNG260 is a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, a key epigenetic regulator. By specifically targeting the HDAC1 (Histone Deacetylase 1) subunit within the CoREST complex, **(S)-TNG260** induces a profound transcriptional reprogramming in tumor cells, particularly those with loss-of-function mutations in the STK11 gene. This reprogramming reverses the immune-evasive phenotype often associated with STK11-mutant cancers, rendering them susceptible to anti-PD-1 immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of **(S)-TNG260**, focusing on its impact on tumor cell gene expression, and details the key experimental methodologies used to elucidate its function.

Introduction to (S)-TNG260 and its Target: The CoREST Complex

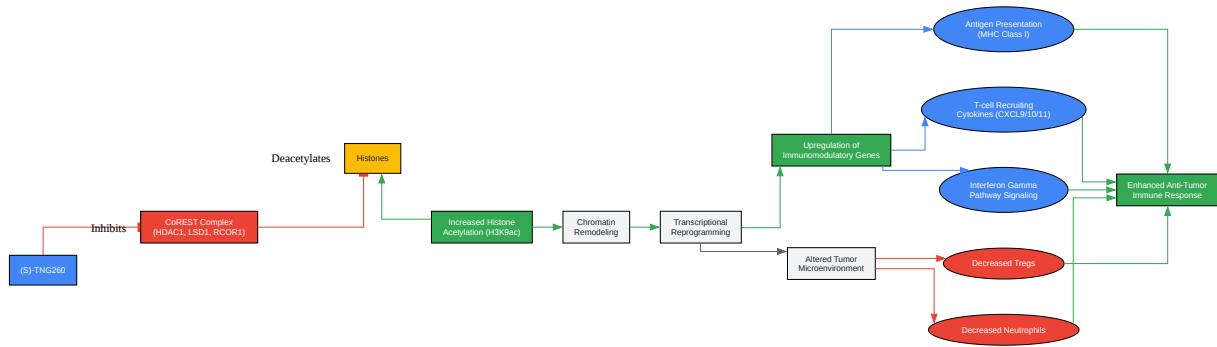
(S)-TNG260 is a first-in-class CoREST-selective deacetylase inhibitor.^[1] The CoREST complex, which also includes the lysine-specific demethylase 1 (LSD1), is a critical

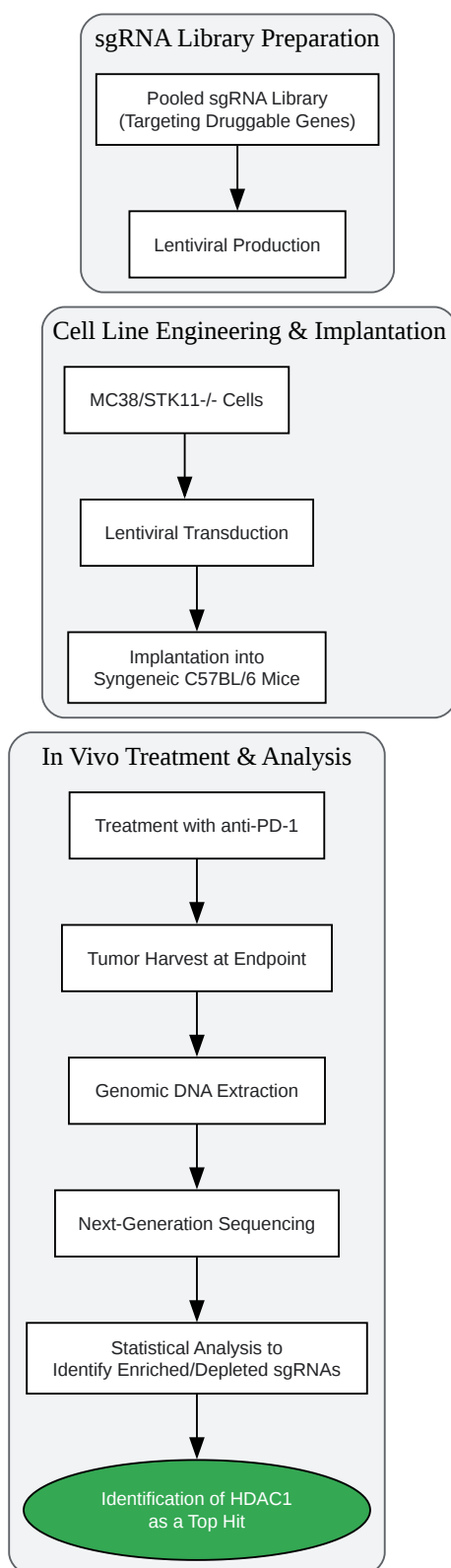
transcriptional co-repressor that plays a significant role in gene silencing. In STK11-deficient tumors, the CoREST complex contributes to an immune-suppressive tumor microenvironment. [2][3] **(S)-TNG260** was identified through an in vivo CRISPR screen that pinpointed HDAC1 as a crucial target to reverse resistance to anti-PD-1 therapy in STK11-mutant cancers. [3][4][5]

Mechanism of Action: Reversal of Immune Evasion

The primary mechanism of action of **(S)-TNG260** is the inhibition of HDAC1 within the CoREST complex. This leads to an increase in histone acetylation, specifically on lysine 9 of histone H3 (H3K9ac), which in turn remodels the chromatin landscape and alters gene expression. [2] This transcriptional reprogramming results in the upregulation of a suite of immunomodulatory genes. [2][3]

Signaling Pathway of (S)-TNG260 Action





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